molecular formula C17H13BrN4OS2 B3312767 3-bromo-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzamide CAS No. 946329-28-8

3-bromo-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzamide

Cat. No.: B3312767
CAS No.: 946329-28-8
M. Wt: 433.3 g/mol
InChI Key: GBSHAMAMESQDGW-UHFFFAOYSA-N
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Description

3-Bromo-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzamide is a heterocyclic compound featuring a triazolo[3,2-b][1,3]thiazole core fused with a thiophene moiety and substituted with a 3-bromobenzamide group. This structure combines multiple pharmacophoric elements: the triazole-thiazole system is known for diverse bioactivities, while the brominated aromatic ring may enhance lipophilicity and binding affinity in biological systems . Its synthesis likely involves bromination of precursor benzamide derivatives and cyclocondensation reactions to form the triazolo-thiazole scaffold, as inferred from analogous protocols in the literature .

Properties

IUPAC Name

3-bromo-N-[2-(2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrN4OS2/c18-12-4-1-3-11(9-12)16(23)19-7-6-13-10-25-17-20-15(21-22(13)17)14-5-2-8-24-14/h1-5,8-10H,6-7H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBSHAMAMESQDGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzamide typically involves multi-step reactions starting from readily available precursors. One common approach includes the formation of the triazole and thiazole rings through cyclization reactions. The thiophene ring can be introduced via a condensation reaction, such as the Gewald reaction . The final step often involves the bromination of the benzamide moiety under controlled conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to streamline the process. The choice of solvents, temperature, and reaction time are critical factors that need to be carefully controlled to ensure the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The compound can be reduced to modify the functional groups, such as converting the bromide to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as potassium carbonate, and a suitable solvent like dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while nucleophilic substitution of the bromine atom can produce a variety of functionalized derivatives.

Scientific Research Applications

3-bromo-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-bromo-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. For example, the triazole and thiazole rings may interact with metal ions or active sites within proteins, affecting their function and leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues

Key structural analogs differ in substitutions on the benzamide or the heterocyclic core:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Biological Activity (Reported) Source
3-Bromo-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzamide (Target) 3-Bromo-benzamide; triazolo-thiazole-thiophene core C₁₈H₁₄BrN₄OS₂ (inferred) ~435.3 (calculated) Not explicitly reported
BG14715 2,2-Dimethylpropanamide; triazolo-thiazole-thiophene core C₁₅H₁₈N₄OS₂ 334.46 Undisclosed
BG14724 3-Bromo-benzamide; 3-cyano-thiophene (simpler heterocycle) C₁₂H₇BrN₂OS 307.17 Undisclosed
2-Methoxy-N-{2-[2-(thiophen-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl}benzamide 2-Methoxy-benzamide; thiazolo-triazole-thiophene core C₁₈H₁₆N₄O₂S₂ 384.48 Antimicrobial (analogous compounds)

Key Observations :

  • Bromine vs. Methoxy/alkyl groups : The 3-bromo substitution in the target compound may enhance halogen bonding in biological targets compared to methoxy or alkyl groups .
Pharmacological Profile
  • Antimicrobial Activity : Triazolo-thiazole derivatives (e.g., 3-(4-bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol) exhibit broad-spectrum activity against bacterial and fungal strains, suggesting the target compound may share similar properties .

Physicochemical and Pharmacokinetic Considerations

  • Metabolic Stability : The fused triazolo-thiazole system may resist oxidative degradation better than simpler heterocycles (e.g., imidazo[2,1-b]thiazole derivatives in ) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-bromo-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzamide
Reactant of Route 2
Reactant of Route 2
3-bromo-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzamide

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